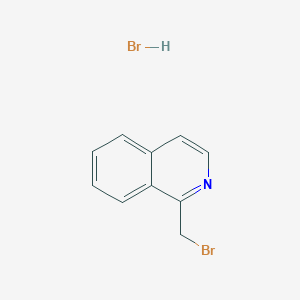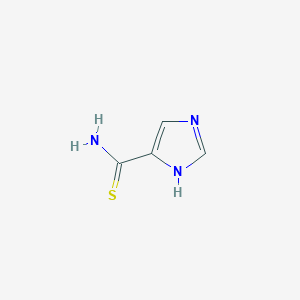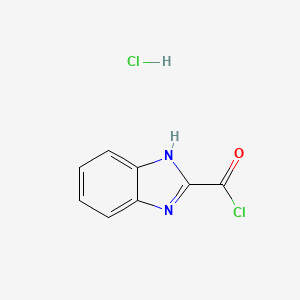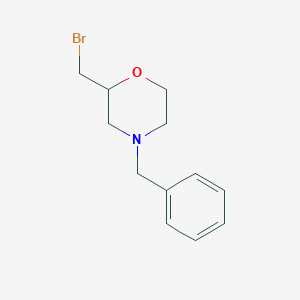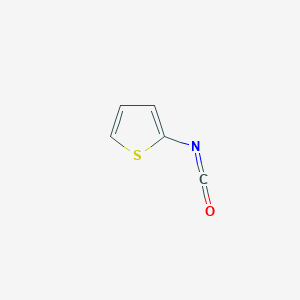
4-(Bromomethyl)-2-iodo-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-iodo-1-nitrobenzene is an aromatic compound characterized by the presence of bromomethyl, iodo, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-iodo-1-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-bromo-3-nitrotoluene, followed by iodination. The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene, which can then be subjected to further iodination to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the bromination and iodination steps efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromomethyl group.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid can be used to reduce the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the bromomethyl group.
Major Products Formed:
Substitution: Formation of azides, nitriles, or other substituted benzene derivatives.
Reduction: Formation of 4-(aminomethyl)-2-iodo-1-nitrobenzene.
Oxidation: Formation of 4-(carboxymethyl)-2-iodo-1-nitrobenzene.
Scientific Research Applications
4-(Bromomethyl)-2-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-iodo-1-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst.
Comparison with Similar Compounds
4-Bromo-2-iodo-1-nitrobenzene: Lacks the bromomethyl group but shares similar reactivity in substitution and reduction reactions.
4-(Bromomethyl)-2-chloro-1-nitrobenzene: Similar structure but with a chlorine atom instead of iodine, affecting its reactivity and applications.
4-(Bromomethyl)-2-iodo-1-aminobenzene: The amino group replaces the nitro group, leading to different chemical properties and reactivity.
Uniqueness: 4-(Bromomethyl)-2-iodo-1-nitrobenzene is unique due to the presence of both bromomethyl and iodo groups, which provide multiple sites for chemical modification
Properties
IUPAC Name |
4-(bromomethyl)-2-iodo-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQWQQIMOUZRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369920 |
Source


|
| Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214279-41-1 |
Source


|
| Record name | 4-(Bromomethyl)-2-iodo-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214279-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
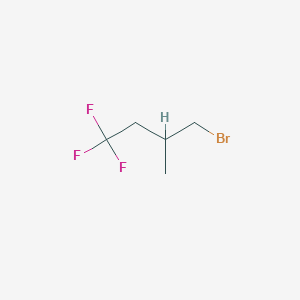
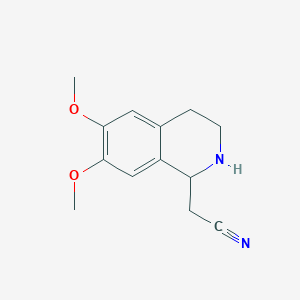
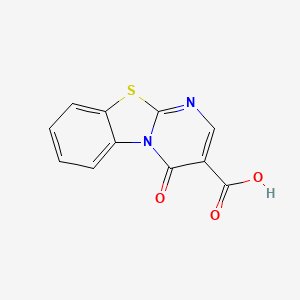
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)

